5-chloro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide
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Overview
Description
5-Chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes a benzotriazole moiety, a naphthalene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzotriazole Derivative: The synthesis begins with the preparation of the benzotriazole derivative. This can be achieved by reacting 2-phenyl-1H-benzotriazole with methyl iodide in the presence of a base such as potassium carbonate.
Naphthalene Carboxylation: The next step involves the carboxylation of naphthalene. This can be done by treating naphthalene with chloroform and a strong base like sodium hydroxide to form naphthalene-1-carboxylic acid.
Coupling Reaction: The final step is the coupling of the benzotriazole derivative with the naphthalene-1-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
5-Chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
5-Chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzotriazole and naphthalene moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H17ClN4O |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-N-(6-methyl-2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17ClN4O/c1-15-13-22-23(28-29(27-22)16-7-3-2-4-8-16)14-21(15)26-24(30)19-11-5-10-18-17(19)9-6-12-20(18)25/h2-14H,1H3,(H,26,30) |
InChI Key |
IBEBIBWSWGIEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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